molecular formula C11H16IN3S B140687 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide CAS No. 1174907-03-9

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide

Cat. No.: B140687
CAS No.: 1174907-03-9
M. Wt: 349.24 g/mol
InChI Key: HJIHGJMBPQDZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide is a chemical compound with a complex structure that includes a triazine ring, a benzyl group, and a methylthio substituent

Scientific Research Applications

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide typically involves the reaction of benzylamine with a triazine derivative under specific conditions. The reaction is often carried out in the presence of a methylthio group donor, such as methylthiol, and an iodide source to form the hydroiodide salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and scalable, with careful control of reaction parameters to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and substituted benzyl or triazine compounds .

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide is unique due to its triazine ring structure combined with a methylthio group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-benzyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S.HI/c1-15-11-12-8-14(9-13-11)7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIHGJMBPQDZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCN(CN1)CC2=CC=CC=C2.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384524
Record name AC1MD7DR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174907-03-9
Record name AC1MD7DR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.